Cas no 14208-35-6 (Ethanone, 1-(2-methyl-3-quinolinyl)-)

Ethanone, 1-(2-methyl-3-quinolinyl)-, is a quinoline-derived ketone with potential applications in organic synthesis and pharmaceutical research. Its structure, featuring a methyl-substituted quinoline core and an acetyl functional group, makes it a versatile intermediate for constructing complex heterocyclic compounds. The compound exhibits favorable reactivity in condensation and substitution reactions, enabling its use in the development of bioactive molecules. Its well-defined molecular framework ensures consistent performance in synthetic pathways, while its stability under standard conditions facilitates handling and storage. Researchers value this compound for its role in exploring novel pharmacophores and as a building block for specialized fine chemicals.
Ethanone, 1-(2-methyl-3-quinolinyl)- structure
14208-35-6 structure
Product Name:Ethanone, 1-(2-methyl-3-quinolinyl)-
CAS No:14208-35-6
MF:C12H11NO
MW:185.221843004227
CID:1316305
PubChem ID:4729271
Update Time:2025-06-23

Ethanone, 1-(2-methyl-3-quinolinyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(2-methyl-3-quinolinyl)-
    • 1-(2-methylquinolin-3-yl)ethanone
    • 3-Acetyl-2-methylquinoline
    • SB67636
    • DTXSID40406062
    • AKOS006326716
    • 14208-35-6
    • BS-50716
    • CS-0152744
    • SCHEMBL7915323
    • MFCD09754368
    • 3-acetyl-2-methyl-quinoline
    • 1-(2-methylquinolin-3-yl)ethan-1-one
    • Inchi: 1S/C12H11NO/c1-8-11(9(2)14)7-10-5-3-4-6-12(10)13-8/h3-7H,1-2H3
    • InChI Key: OKDWGFQXJYJNIJ-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=C2C=CC=CC2=NC=1C

Computed Properties

  • Exact Mass: 185.084063974g/mol
  • Monoisotopic Mass: 185.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 30Ų

Ethanone, 1-(2-methyl-3-quinolinyl)- Pricemore >>

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Ethanone, 1-(2-methyl-3-quinolinyl)- Suppliers

Amadis Chemical Company Limited
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(CAS:14208-35-6)Ethanone, 1-(2-methyl-3-quinolinyl)-
Order Number:A1212337
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:12
Price ($):168
Email:sales@amadischem.com

Ethanone, 1-(2-methyl-3-quinolinyl)- Related Literature

Additional information on Ethanone, 1-(2-methyl-3-quinolinyl)-

Ethanone, 1-(2-methyl-3-quinolinyl)- (CAS No. 14208-35-6): A Comprehensive Overview in Modern Chemical Biology

Ethanone, 1-(2-methyl-3-quinolinyl)-, identified by its Chemical Abstracts Service number CAS No. 14208-35-6, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic ketone, featuring a quinoline backbone substituted with a methyl group and an ethylidene moiety, has garnered attention due to its unique structural properties and potential biological activities. The compound's molecular structure, characterized by a fused benzene and pyridine ring system, positions it as a versatile scaffold for drug discovery and molecular recognition studies.

The chemical structure of Ethanone, 1-(2-methyl-3-quinolinyl)- can be described as a derivative of quinoline, where the presence of a methyl group at the 2-position and an ethylidene group at the 1-position introduces distinct electronic and steric properties. This modification enhances the compound's reactivity and binding affinity, making it a valuable candidate for exploring novel pharmacophores. The quinoline moiety is particularly noteworthy, as it is a well-documented scaffold in medicinal chemistry, known for its role in various bioactive molecules.

Recent advancements in chemical biology have highlighted the importance of quinoline derivatives in developing therapeutic agents. Studies have demonstrated that compounds incorporating the quinoline core exhibit diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The structural flexibility of Ethanone, 1-(2-methyl-3-quinolinyl)- allows for further functionalization, enabling researchers to tailor its properties for specific applications.

In the realm of drug discovery, the synthesis and characterization of Ethanone, 1-(2-methyl-3-quinolinyl)- have been instrumental in understanding its potential as a lead compound. Researchers have employed various synthetic methodologies to access this molecule efficiently. One such approach involves the condensation of 2-methylquinoline with acetylacetone under basic conditions, followed by purification via column chromatography. This method underscores the compound's synthetic accessibility and feasibility for large-scale production.

The biological evaluation of Ethanone, 1-(2-methyl-3-quinolinyl)- has revealed intriguing interactions with biological targets. Preliminary studies indicate that this compound exhibits moderate affinity for certain enzymes and receptors, suggesting its potential as an inhibitor or modulator. For instance, its binding to specific protein targets has been explored in vitro using surface plasmon resonance (SPR) techniques. These studies have provided valuable insights into the compound's binding kinetics and thermodynamics.

Moreover, the quinoline derivative has shown promise in preclinical models as a candidate for treating neurological disorders. The structural features of Ethanone, 1-(2-methyl-3-quinolinyl)- are reminiscent of known neuroactive compounds that interact with neurotransmitter systems. Further research is warranted to elucidate its mechanisms of action and therapeutic potential in vivo.

The role of computational chemistry in studying Ethanone, 1-(2-methyl-3-quinolinyl)- cannot be overstated. Molecular modeling techniques have been utilized to predict the compound's binding modes to biological targets and to rationalize its observed biological activities. These computational approaches complement experimental efforts by providing rapid and cost-effective screening of potential interactions.

In conclusion, Ethanone, 1-(2-methyl-3-quinolinyl)- (CAS No. 14208-35-6) represents a fascinating molecule with significant implications in chemical biology and drug development. Its unique structural features and demonstrated biological activities make it a compelling candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:14208-35-6)Ethanone, 1-(2-methyl-3-quinolinyl)-
A1212337
Purity:99%
Quantity:1g
Price ($):168
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